molecular formula C9H16N4O2 B13629412 Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoate

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoate

Cat. No.: B13629412
M. Wt: 212.25 g/mol
InChI Key: QOLUFPSANYCXBK-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-methylpentanoic acid with a triazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

    2-Amino-2-methyl-1-propanol: An organic compound with similar structural features but lacks the triazole ring.

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Contains the triazole ring but differs in the overall structure and functional groups.

Uniqueness: Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoate is unique due to the combination of the triazole ring and the pentanoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

methyl 2-amino-2-methyl-4-(1,2,4-triazol-1-yl)pentanoate

InChI

InChI=1S/C9H16N4O2/c1-7(13-6-11-5-12-13)4-9(2,10)8(14)15-3/h5-7H,4,10H2,1-3H3

InChI Key

QOLUFPSANYCXBK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C(=O)OC)N)N1C=NC=N1

Origin of Product

United States

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